molecular formula C23H27N5O2 B11405646 N-{2-[(4-acetylpiperazin-1-yl)methyl]-1-methyl-1H-benzimidazol-5-yl}-2-methylbenzamide

N-{2-[(4-acetylpiperazin-1-yl)methyl]-1-methyl-1H-benzimidazol-5-yl}-2-methylbenzamide

Cat. No.: B11405646
M. Wt: 405.5 g/mol
InChI Key: JXCGGQKTUPKNAI-UHFFFAOYSA-N
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Description

N-{2-[(4-ACETYLPIPERAZIN-1-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}-2-METHYLBENZAMIDE is a complex organic compound that features a benzodiazole core, a piperazine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-ACETYLPIPERAZIN-1-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}-2-METHYLBENZAMIDE typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodiazole core, followed by the introduction of the piperazine ring through nucleophilic substitution reactions. The final step involves the acylation of the piperazine ring to introduce the acetyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production would require the development of robust purification techniques to ensure the removal of any impurities.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-ACETYLPIPERAZIN-1-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}-2-METHYLBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the benzodiazole or piperazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a variety of functional groups, such as halogens or alkyl groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may serve as a probe to study biological processes involving benzodiazole and piperazine derivatives.

    Medicine: It has potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to known bioactive compounds.

    Industry: It could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-{2-[(4-ACETYLPIPERAZIN-1-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}-2-METHYLBENZAMIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to interact with neurotransmitter receptors, while the benzodiazole core may modulate enzyme activity. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(4-ACETYLPIPERAZIN-1-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}-2-METHYLBENZAMIDE is unique due to its specific combination of functional groups and structural motifs. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H27N5O2

Molecular Weight

405.5 g/mol

IUPAC Name

N-[2-[(4-acetylpiperazin-1-yl)methyl]-1-methylbenzimidazol-5-yl]-2-methylbenzamide

InChI

InChI=1S/C23H27N5O2/c1-16-6-4-5-7-19(16)23(30)24-18-8-9-21-20(14-18)25-22(26(21)3)15-27-10-12-28(13-11-27)17(2)29/h4-9,14H,10-13,15H2,1-3H3,(H,24,30)

InChI Key

JXCGGQKTUPKNAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(C(=N3)CN4CCN(CC4)C(=O)C)C

Origin of Product

United States

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